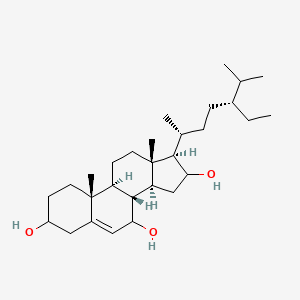

3,7,16-Trihydroxystigmast-5-ene

Description

BenchChem offers high-quality 3,7,16-Trihydroxystigmast-5-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,16-Trihydroxystigmast-5-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21?,22+,23+,24?,25?,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYNPKRIFCZGN-DZBXCDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the stigmastane-type steroid, 3,7,16-Trihydroxystigmast-5-ene. This document details the known botanical origin of this compound and presents a composite, detailed experimental protocol for its extraction and purification based on established methodologies for natural product isolation.

Natural Source

3,7,16-Trihydroxystigmast-5-ene has been identified and isolated from the bark of Amoora yunnanensis, a plant belonging to the Meliaceae family. Research published in "Chinese Chemical Letters" in 2000 and "Acta Botanica Sinica" in 2001 first reported the isolation of this compound, along with other structurally related sterols, from this specific botanical source. The co-isolation with other known sterols provides a chemical context for its biogenesis and potential biological activities.

Isolation and Purification of 3,7,16-Trihydroxystigmast-5-ene

The following is a detailed experimental protocol for the isolation and purification of 3,7,16-Trihydroxystigmast-5-ene from the bark of Amoora yunnanensis. This protocol is based on standard and widely practiced techniques for the separation of steroidal compounds from plant matrices.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

The bark of Amoora yunnanensis is collected and authenticated.

-

The collected bark is air-dried in the shade to a constant weight to prevent the decomposition of thermolabile constituents.

-

The dried bark is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered bark (e.g., 5 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (e.g., 3 x 20 L) at room temperature for a period of 7-10 days with occasional shaking.

-

The ethanolic extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

3. Fractionation of the Crude Extract:

-

The crude ethanolic extract is suspended in water (e.g., 2 L) and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

-

Each partitioning step is repeated multiple times (e.g., 3 x 2 L) to ensure complete separation of compounds based on their polarity.

-

The resulting fractions (petroleum ether, chloroform, ethyl acetate, and aqueous) are concentrated in vacuo. The steroidal compounds, including 3,7,16-Trihydroxystigmast-5-ene, are typically expected to be present in the less polar fractions, such as the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Column Chromatography: The chloroform or ethyl acetate fraction, being rich in sterols, is subjected to column chromatography over silica (B1680970) gel (100-200 mesh).

-

The column is packed with silica gel slurried in a non-polar solvent (e.g., petroleum ether or hexane).

-

The fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a gradient of petroleum ether:ethyl acetate, from 100:0 to 0:100).

-

Fractions of a specific volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

TLC plates (silica gel GF254) are used to analyze the collected fractions.

-

A suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3) is used for development.

-

The spots are visualized by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) which is a general visualizing agent for sterols.

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

The pooled fractions containing the target compound are further purified using pTLC or preparative HPLC.

-

For pTLC, the sample is applied as a band on a larger silica gel plate and developed. The band corresponding to the desired compound is scraped off, and the compound is eluted from the silica with a suitable solvent (e.g., chloroform:methanol, 9:1).

-

For preparative HPLC, a C18 column is typically used with a mobile phase such as methanol:water or acetonitrile:water in an isocratic or gradient elution mode. The eluent is monitored by a UV detector.

-

5. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl groups, double bonds).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Data Presentation

Currently, there is a lack of publicly available quantitative data on the yield of 3,7,16-Trihydroxystigmast-5-ene from Amoora yunnanensis and its specific biological activities. Further research is required to populate the following tables with precise experimental values.

Table 1: Isolation Yield of 3,7,16-Trihydroxystigmast-5-ene

| Plant Material | Extraction Method | Fraction | Purification Method | Yield (%) | Purity (%) |

| Amoora yunnanensis (Bark) | Ethanolic Maceration | Chloroform/Ethyl Acetate | Column Chromatography, pTLC/HPLC | Data not available | Data not available |

Table 2: Reported Biological Activities of 3,7,16-Trihydroxystigmast-5-ene

| Assay Type | Cell Line / Model | Activity Metric (e.g., IC50, MIC) | Result |

| Cytotoxicity | Data not available | Data not available | Data not available |

| Anti-inflammatory | Data not available | Data not available | Data not available |

| Antibacterial | Data not available | Data not available | Data not available |

| Antifungal | Data not available | Data not available | Data not available |

Visualizations

Experimental Workflow

An In-depth Technical Guide on 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of the natural steroid, 3,7,16-Trihydroxystigmast-5-ene. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Discovery and History

3,7,16-Trihydroxystigmast-5-ene, a stigmastane-type steroid, was first isolated and identified in 2001 by a team of researchers led by Xiao-Dong Luo. The discovery was the result of a phytochemical investigation of the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family.[1] In the initial publication, this compound was designated as compound 2 .[1]

Contrary to some database entries, the primary isolation of this compound was not from Walsura robusta, but from Amoora yunnanensis. This distinction is critical for researchers investigating the natural sources and biosynthesis of this steroid. The initial study focused on the isolation and structural elucidation of new and known compounds from the plant's bark, with 3,7,16-Trihydroxystigmast-5-ene being one of two new sterols identified at the time.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,7,16-Trihydroxystigmast-5-ene is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₅₀O₃ | [1] |

| Molecular Weight | 446.7 g/mol | [1] |

| Type of Compound | Steroid | [1] |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 289056-24-2 |

Experimental Protocols

The following sections detail the experimental methodologies employed in the original discovery and characterization of 3,7,16-Trihydroxystigmast-5-ene, as described by Luo et al. (2001).[1]

Isolation Protocol

The isolation of 3,7,16-Trihydroxystigmast-5-ene from the bark of Amoora yunnanensis involved a multi-step extraction and chromatographic process.

-

Extraction: The dried and powdered bark of Amoora yunnanensis was extracted with ethanol (EtOH).

-

Column Chromatography: The resulting ethanol extract was subjected to column chromatography over silica gel.

-

Fractionation and Purification: The column was eluted with a gradient of solvents to yield several fractions. These fractions were then subjected to repeated column chromatography to isolate the pure compounds, including 3,7,16-Trihydroxystigmast-5-ene.

Structure Elucidation

The chemical structure of 3,7,16-Trihydroxystigmast-5-ene was determined through a combination of spectroscopic techniques.

The structure of the isolated compound was deduced based on the analysis of its spectral data, which likely included:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H Nuclear Magnetic Resonance (NMR): To identify the proton environment in the molecule.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (e.g., COSY, HMQC, HMBC): To establish the connectivity between protons and carbons.

Biological Activity

The original publication by Luo et al. (2001) focused solely on the isolation and structural characterization of 3,7,16-Trihydroxystigmast-5-ene and did not report any biological activity studies.[1] As of the current date, a comprehensive search of scientific literature has not revealed any specific studies detailing the biological activities or potential signaling pathway modulation of this particular steroid.

Further research is required to determine the pharmacological profile of 3,7,16-Trihydroxystigmast-5-ene. Given the diverse biological activities of other phytosteroids, future investigations could explore its potential in areas such as:

-

Anti-inflammatory effects

-

Cytotoxic activity against cancer cell lines

-

Antimicrobial properties

-

Modulation of key signaling pathways involved in disease

Conclusion

3,7,16-Trihydroxystigmast-5-ene is a naturally occurring steroid first isolated from the bark of Amoora yunnanensis. Its discovery and structural elucidation were based on standard phytochemical and spectroscopic methods. To date, its biological activities remain unexplored, presenting an opportunity for future research to uncover its potential therapeutic applications. This guide provides a foundational understanding of the compound for scientists and researchers interested in the further study of this natural product.

References

An In-Depth Technical Guide to 3,7,16-Trihydroxystigmast-5-ene

CAS Number: 289056-24-2

Abstract

This technical guide provides a comprehensive overview of 3,7,16-Trihydroxystigmast-5-ene, a natural steroid compound with the CAS number 289056-24-2. Despite its isolation and structural elucidation, publicly available data on the specific biological activities, experimental protocols, and mechanisms of action of this compound are notably scarce. This document summarizes the foundational chemical and physical properties of 3,7,16-Trihydroxystigmast-5-ene, details its origin and the methodology of its initial isolation, and explores the potential biological significance by examining related compounds from the Amoora genus. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel natural products. Due to the limited specific data, this paper also highlights the significant research opportunities that exist for this compound.

Introduction

3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of steroid molecules naturally occurring in plants. It belongs to the stigmastane (B1239390) family, characterized by a specific carbon skeleton. The presence of three hydroxyl groups suggests potential for various biological interactions and pharmacological activities. This guide aims to collate and present all available technical information on this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,7,16-Trihydroxystigmast-5-ene is presented in Table 1. This data is primarily derived from its initial isolation and characterization.

Table 1: Physicochemical Properties of 3,7,16-Trihydroxystigmast-5-ene

| Property | Value | Source |

| CAS Number | 289056-24-2 | Chemical Abstracts Service |

| Molecular Formula | C₂₉H₅₀O₃ | Luo et al., 2001 |

| Molecular Weight | 446.71 g/mol | Luo et al., 2001 |

| Chemical Name | 3β,7α,16β-Trihydroxystigmast-5-ene | Luo et al., 2001 |

| Class | Steroid, Phytosterol | General Classification |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |

Origin and Isolation

Natural Source

3,7,16-Trihydroxystigmast-5-ene was first isolated from the bark of Amoora yunnanensis (H. L. Li) C. Y. Wu, a plant belonging to the Meliaceae family.[1] The genus Amoora is known to be a rich source of a diverse range of secondary metabolites, including terpenoids, limonoids, and steroids, many of which exhibit interesting biological activities.

Experimental Protocol for Isolation

The isolation of 3,7,16-Trihydroxystigmast-5-ene was described in a 2001 publication in Acta Botanica Sinica (now the Journal of Integrative Plant Biology). The general workflow for the isolation process is outlined below.

Figure 1. General workflow for the isolation of 3,7,16-Trihydroxystigmast-5-ene.

Detailed Methodology (as inferred from the original publication):

-

Extraction: The air-dried and powdered bark of Amoora yunnanensis was extracted with ethanol at room temperature.

-

Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract was subjected to column chromatography on a silica (B1680970) gel column.

-

Elution: The column was eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions were collected and monitored by techniques such as thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest were combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure 3,7,16-Trihydroxystigmast-5-ene.

-

Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) and Mass Spectrometry (MS).[1]

Biological Activity and Potential Applications

Currently, there is a significant lack of published research on the specific biological activities of 3,7,16-Trihydroxystigmast-5-ene. No quantitative data such as IC₅₀ or EC₅₀ values, nor any detailed mechanistic studies or involvement in signaling pathways, have been reported in the scientific literature for this specific compound.

However, the broader context of the phytochemistry of the Amoora genus provides some speculative avenues for future research.

Inferred Potential from the Amoora Genus

The Amoora genus is known to produce a variety of compounds with significant pharmacological properties. A logical relationship for inferring potential activity is presented below.

Figure 2. Hypothesized activity based on the source genus.

Extracts and isolated compounds from various Amoora species have demonstrated:

-

Cytotoxic Activity: Several compounds from this genus have been shown to be cytotoxic to various cancer cell lines. This suggests that 3,7,16-Trihydroxystigmast-5-ene could be a candidate for anticancer research.

-

Anti-inflammatory Activity: Anti-inflammatory properties are common among phytosterols (B1254722) and other compounds from the Meliaceae family.

-

Antibacterial and Antifungal Activity: The ethnobotanical use of Amoora species in traditional medicine often relates to treating infections, and various extracts have confirmed antimicrobial properties.

Future Research Directions

The lack of biological data for 3,7,16-Trihydroxystigmast-5-ene presents a clear opportunity for novel research. A proposed workflow for future investigation is outlined below.

Figure 3. Proposed workflow for future research.

Conclusion

3,7,16-Trihydroxystigmast-5-ene is a structurally characterized natural product with an intriguing origin. However, its pharmacological profile remains largely unexplored. This technical guide has synthesized the limited available information and highlighted the significant knowledge gaps. The established bioactivity of related compounds from the Amoora genus suggests that 3,7,16-Trihydroxystigmast-5-ene is a promising candidate for future research, particularly in the areas of oncology and inflammatory diseases. Further investigation is essential to unlock the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide on 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,7,16-Trihydroxystigmast-5-ene, a member of the phytosterol class of compounds. Despite its structural elucidation, public domain literature, as of this writing, lacks specific details regarding its biological activities, associated signaling pathways, and quantitative pharmacological data. This document consolidates the available chemical information and outlines general experimental protocols relevant to its class.

Chemical Structure and Identifiers

3,7,16-Trihydroxystigmast-5-ene is a complex phytosterol with a stigmastane (B1239390) skeleton. Its structure is characterized by a hydroxyl group at the C-3, C-7, and C-16 positions and a double bond between C-5 and C-6. The specific stereochemistry has been reported as 3β, 7α, 16β.

Table 1: Chemical Identifiers for 3,7,16-Trihydroxystigmast-5-ene

| Identifier | Value |

| IUPAC Name | Stigmast-5-ene-3,7,16-triol, (3β,7α,16β,24x) |

| Synonyms | 3β, 7α, 16β-trihydroxy-stigmast-5-ene |

| CAS Number | 289056-24-2 |

| Molecular Formula | C₂₉H₅₀O₃ |

| Molecular Weight | 446.7 g/mol |

| Canonical SMILES | C--INVALID-LINK--CC--INVALID-LINK--O)O">C@HC(--INVALID-LINK--CC)C |

| InChI Key | (Structure-specific key not publicly available) |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 3,7,16-Trihydroxystigmast-5-ene are not widely reported. However, based on its structure as a sterol, it is expected to be a white, crystalline solid with low solubility in water and higher solubility in organic solvents like ethanol (B145695), methanol, and chloroform.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| LogP | ~5.8 |

| Topological Polar Surface Area | 60.69 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

Note: These values are computational predictions and have not been experimentally verified.

Occurrence and Isolation

3,7,16-Trihydroxystigmast-5-ene has been isolated from the bark of Amoora yunnanensis. While the detailed experimental protocol for its original isolation is not readily accessible, a general workflow for the isolation of phytosterols (B1254722) from plant material is presented below.

Caption: A generalized workflow for the isolation and purification of phytosterols from plant sources.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of 3,7,16-Trihydroxystigmast-5-ene.

Phytosterols as a class are known to exhibit a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer effects. The general mechanism for the cholesterol-lowering effect of phytosterols involves the inhibition of cholesterol absorption in the intestine.

Caption: Simplified diagram of the general mechanism of cholesterol-lowering by phytosterols.

It is important to emphasize that this is a generalized pathway for the phytosterol class, and the specific activity of 3,7,16-Trihydroxystigmast-5-ene has not been determined.

Experimental Protocols

Due to the lack of published biological studies, no specific experimental protocols for the evaluation of 3,7,16-Trihydroxystigmast-5-ene are available. Researchers interested in investigating this compound could employ standard assays used for other phytosterols.

Hypothetical Experimental Design for Biological Screening:

-

Cytotoxicity Assays:

-

Method: MTT or MTS assay against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Presentation: A table summarizing the IC₅₀ values for each cell line.

-

-

Anti-inflammatory Assays:

-

Method: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Data Presentation: A dose-response curve and the calculated IC₅₀ for NO inhibition.

-

-

Cholesterol Uptake Assay:

-

Method: In vitro Caco-2 cell monolayer assay to measure the uptake of radiolabeled cholesterol in the presence of varying concentrations of 3,7,16-Trihydroxystigmast-5-ene.

-

Data Presentation: A bar graph showing the percentage of cholesterol uptake relative to a control.

-

Conclusion and Future Directions

3,7,16-Trihydroxystigmast-5-ene is a structurally defined phytosterol with currently unknown biological functions. The lack of available data presents a clear opportunity for further research. Future studies should focus on:

-

Total Synthesis: Development of a synthetic route to produce sufficient quantities for biological testing.

-

Comprehensive Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, cholesterol-lowering, and other potential pharmacological activities.

-

Mechanism of Action Studies: If activity is identified, further experiments to elucidate the underlying signaling pathways.

This technical guide serves as a foundational document for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that remain for 3,7,16-Trihydroxystigmast-5-ene.

A Comprehensive Technical Guide to the Preliminary Biological Screening of Walsura robusta Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the initial biological evaluation of extracts derived from Walsura robusta, a medicinal plant from the Meliaceae family. The guide synthesizes key findings on its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative results from various biological screenings of Walsura robusta extracts and their isolated compounds.

Table 1: Antioxidant Activity of Isolated Compounds

| Compound/Extract | Assay | IC₅₀ Value | Source |

| Phenolic Glucosides (1, 3, 4) | DPPH Radical Scavenging | 51.5 - 86.6 µM | [1][2] |

| (-)-Lyoniresinol 3α-O-β-D-glucopyranoside (4) | Superoxide (B77818) Scavenging | 0.7 µM | [1][2] |

| (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (3) | Superoxide Scavenging | 0.8 µM | [1][2] |

| Ethanol Extract | Lipid Peroxidation Inhibition | 0.1 mg/mL | [2] |

| Ethanol Extract | DPPH Radical Scavenging | 0.5 mg/mL | [2] |

Table 2: Antimicrobial Activity

| Extract | Bacterial Strain | Assay | Result | Source |

| Aqueous & Other Extracts | Gram-positive & Gram-negative bacteria | MIC/MBC | > 25 mg/mL (Weak Activity) | [1][3] |

| Ethanolic Extract | Methicillin-resistant S. aureus (MRSA) | MIC | 1.6 mg/mL | [4] |

| Aqueous Wood Extract | E. coli O157:H7 | MIC | 0.09 mg/mL | [4] |

| Ethanolic Wood Extract | E. coli O157:H7 | MIC | 0.19 mg/mL | [4] |

Table 3: Anti-inflammatory Activity

| Compound/Extract | Assay | Concentration | Result | Source |

| Leaf Volatile Compounds (WRVCs) | Nitric Oxide Production Inhibition | 20 µg/mL | 23.75 ± 1.7% Inhibition | [5][6] |

| Walrobsin A (Limonoid) | Nitric Oxide Production Inhibition | - | IC₅₀ = 7.8 µM | [7] |

Table 4: Cytotoxic and Anticancer Activity

| Compound/Extract | Cancer Cell Line(s) | IC₅₀ Value | Source |

| Leaf Volatile Compounds (WRVCs) | Various cancer cells | 52.09 - 56.45 µg/mL | [5][6] |

| Walsuronoid B (Limonoid) | Liver Cancer | Not specified, but potent | [4] |

| Cedrelone (Limonoid) | Various cancer cells | Not specified, but potent | [4] |

Table 5: Antigiardial Activity

| Extract | Organism | Concentration Range | Result | Source |

| Crude Extracts | Giardia intestinalis trophozoites | 31.25 - 1000 µg/mL | No activity (MIC > 1000 µg/mL) | [1][2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature for the screening of Walsura robusta.

Plant Material Extraction

-

Collection and Preparation: The leaves, twigs, or root barks of Walsura robusta are collected, identified, and cleaned. The plant material is then shade-dried and ground into a coarse powder.

-

Solvent Extraction: The powdered material is subjected to sequential solvent extraction, typically starting with a non-polar solvent (e.g., diethyl ether or hexane) and moving to more polar solvents (e.g., ethanol, methanol (B129727), and finally water). This is often performed using a Soxhlet apparatus or through maceration.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extracts.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

-

Preparation: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Various concentrations of the plant extract or isolated compound are added to the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). A decrease in absorbance indicates scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

This assay evaluates the ability of the extract to inhibit the generation of superoxide radicals.

-

System: A non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, is used to generate superoxide radicals, which reduce nitroblue tetrazolium (NBT) to a formazan (B1609692) dye.

-

Reaction: The plant extract is added to a reaction mixture containing NADH, NBT, and phenazine methosulfate in a buffer solution.

-

Incubation: The reaction is incubated at room temperature.

-

Measurement: The absorbance of the resulting formazan is measured (typically around 560 nm).

-

Calculation: The decrease in absorbance in the presence of the extract indicates superoxide scavenging activity, from which the IC₅₀ value is calculated.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The plant extract is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: A standardized bacterial inoculum is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the extract that visibly inhibits bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the plant extract for a short period before being stimulated with LPS to induce nitric oxide (NO) production.

-

Incubation: The plates are incubated for approximately 24 hours.

-

NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance is measured on a microplate reader (typically between 500 and 600 nm).

-

Calculation: The percentage of cell viability is calculated relative to an untreated control, and the IC₅₀ value is determined.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and molecular pathways associated with the biological activities of Walsura robusta compounds.

Caption: General workflow for the biological screening of Walsura robusta.

References

- 1. Antioxidant, antibacterial and antigiardial activities of Walsura robusta Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Walrobsins A and B, Two Anti-inflammatory Limonoids from Root Barks of Walsura robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of the Meliaceae Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the phytochemical analysis of this family, with a focus on the core compounds, experimental protocols, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Core Phytochemical Constituents of the Meliaceae Family

The Meliaceae family is renowned for its abundance of two major classes of phytochemicals: limonoids and phenolic compounds. These compounds are responsible for the wide range of biological activities associated with this plant family, including insecticidal, anticancer, anti-inflammatory, and antimicrobial properties.

Limonoids , also known as tetranortriterpenoids, are highly oxygenated and structurally complex triterpenoid (B12794562) derivatives that are characteristic of the Meliaceae family. Genera such as Azadirachta, Melia, and Trichilia are particularly rich in these compounds. Notable examples include:

-

Azadirachtin: A potent insect antifeedant and growth regulator isolated from the seeds of Azadirachta indica (neem).

-

Nimbolide (B1678885): A cytotoxic and anti-inflammatory limonoid found in the leaves and flowers of Azadirachta indica.[1]

-

Gedunin: A limonoid with anticancer, antimalarial, and insecticidal properties, isolated from various Meliaceae species including Azadirachta indica and Melia azedarach.[2][3]

Phenolic compounds are another significant class of secondary metabolites in the Meliaceae family, with lignans (B1203133) and flavonoids being particularly prevalent. These compounds are known for their antioxidant, anti-inflammatory, and anticancer activities.

-

Rocaglates (Flavaglines): A group of complex cyclopenta[b]benzofurans with potent anticancer and insecticidal activities, primarily found in the genus Aglaia.[4][5]

-

Flavonoids and Phenolic Acids: Various flavonoids (e.g., quercetin, catechins) and phenolic acids (e.g., gallic acid, vanillic acid) have been identified in the leaves and bark of Meliaceae species, contributing to their antioxidant properties.

Quantitative Data on Phytochemicals from Meliaceae Species

The concentration and yield of phytochemicals can vary significantly depending on the plant species, part of the plant used, geographical location, and extraction method. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Quantitative Yield of Selected Limonoids from Meliaceae Species

| Compound | Plant Species | Plant Part | Extraction/Purification Method | Yield | Reference(s) |

| Nimbolide | Azadirachta indica | Leaves | Microwave-Assisted Extraction (MAE) followed by Preparative Thin-Layer Chromatography (PTLC) | 0.67% | [1][6] |

| Azadirachtin | Azadirachta indica | Seeds (crushed) | Not specified | ~0.25% (5 g from 2 kg) | |

| Azadirachtin | Azadirachta indica | Semi-dried Leaves | HPLC analysis of extract | 20.12 µg/mL | [7] |

| Azadirachtin | Azadirachta indica | Fresh Leaves | HPLC analysis of extract | 11.7 µg/mL | [7] |

| Azadirachtin | Azadirachta indica | Dried Leaves | HPLC analysis of extract | 5.85 µg/mL | [7] |

Table 2: Total Phenolic and Flavonoid Content in Selected Meliaceae Species

| Plant Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |

| Melia azedarach | Leaves | 50% Hydromethanolic | 69.77 | 18.57 (as Rutin Equivalents) | [8] |

| Trichilia emetica | Seeds | Aqueous | 42.66 | 59.10 (as Rutin Equivalents) | [9][10] |

| Azadirachta indica | Leaves | Methanol (B129727) | - | 13.8% (w/w) | [11] |

| Azadirachta indica | Stem-bark | Methanol | - | 12.8% (w/w) | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of key phytochemicals from the Meliaceae family.

General Extraction and Fractionation Workflow

The initial step in phytochemical analysis is the extraction of bioactive compounds from the plant material. The choice of solvent and extraction method is critical and depends on the target compounds.

Figure 1. General workflow for extraction and fractionation of phytochemicals from Meliaceae plants.

Isolation of Nimbolide from Azadirachta indica Leaves

This protocol is based on a microwave-assisted extraction followed by preparative thin-layer chromatography.[1][6]

-

Microwave-Assisted Extraction (MAE):

-

Mix powdered neem leaves with ethanol at a solid-to-liquid ratio of 1:16 (g/mL).

-

Perform MAE at a microwave power of 280 W for 22 minutes.

-

Filter the extract and evaporate the solvent under vacuum to obtain the crude extract.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

Dissolve the crude extract in dichloromethane.

-

Apply the dissolved extract to a silica (B1680970) gel PTLC plate.

-

Develop the plate using a solvent system of ethyl acetate/hexane (4:6, v/v).

-

Scrape the band corresponding to nimbolide and elute the compound with a suitable solvent.

-

Evaporate the solvent to obtain purified nimbolide.

-

Isolation of Rocaglamide (B1679497) Derivatives from Aglaia Species

This protocol involves column chromatography followed by preparative HPLC.[4]

-

Extraction and Initial Fractionation:

-

Extract the powdered plant material (e.g., flowers) with methanol.

-

Concentrate the methanolic extract and subject it to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to obtain several fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the fractions containing rocaglamide derivatives to preparative HPLC.

-

Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid).

-

Monitor the elution at 280 nm and collect the peaks corresponding to the individual rocaglamide derivatives.

-

HPLC Analysis of Phenolic Compounds

This method can be used for the qualitative and quantitative analysis of phenolic acids in Meliaceae extracts.

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., 50% hydromethanolic solution).[8]

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 1% acetic acid).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Use external standards of known phenolic acids for identification and quantification.

-

GC-MS Analysis of Essential Oils

This protocol is suitable for the analysis of volatile compounds in Meliaceae species, such as Melia azedarach.

-

Extraction:

-

Extract the essential oil from the plant material (e.g., flowers) by steam distillation.

-

-

GC-MS Conditions:

-

Column: HP-5MS capillary column (or equivalent).

-

Carrier Gas: Helium.

-

Injector Temperature: Programmed to increase gradually (e.g., from 60°C to 240°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Compound Identification: Compare the mass spectra of the eluted compounds with a reference library (e.g., NIST).

-

Signaling Pathways Modulated by Meliaceae Phytochemicals

Several bioactive compounds from the Meliaceae family have been shown to exert their biological effects by modulating specific cellular signaling pathways. This is particularly evident in the context of their anticancer and anti-inflammatory activities.

Anticancer Signaling Pathways of Nimbolide

Nimbolide, a prominent limonoid from Azadirachta indica, exhibits potent anticancer activity through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

References

- 1. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijasbt.org [ijasbt.org]

Unlocking Nature's Arsenal: A Technical Guide to Identifying Novel Bioactive Sterols from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

The plant kingdom represents a vast and largely untapped reservoir of complex chemical structures with significant therapeutic potential. Among these, plant sterols, or phytosterols (B1254722), have emerged as a class of bioactive compounds with a broad spectrum of pharmacological activities, including cholesterol-lowering, anti-inflammatory, and anticancer effects. While common phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456) are well-documented, the quest for novel steroidal scaffolds with enhanced efficacy and unique mechanisms of action is a burgeoning field of research. This technical guide provides an in-depth overview of the core methodologies and recent advancements in the identification, characterization, and evaluation of novel bioactive sterols from diverse plant sources.

Sourcing Novel Bioactive Sterols: Beyond the Usual Suspects

The discovery of novel bioactive compounds begins with the strategic selection of plant material. While traditional medicinal plants remain a valuable resource, researchers are increasingly turning to organisms from unique ecological niches.

Table 1: Promising Plant Sources for Novel Bioactive Sterols

| Plant Source Category | Examples | Potential Novel Sterols | Key Bioactivities |

| Marine Algae | Brown Algae (e.g., Sargassum, Desmarestia, Agarum) | Fucosterol and its derivatives | Anticancer, Anti-inflammatory, Antioxidant |

| Red Algae | Cholesterol, unique halogenated sterols | Antimicrobial, Antiviral | |

| Green Algae | β-sitosterol, complex mixtures of 28-isofucosterol, ergosterol | Cholesterol-lowering | |

| Medicinal Plants | Adenosma bracteosum | Ursolic acid (a triterpenoid (B12794562) with sterol-like structure) | Anticancer |

| Eryngium foetidum | Stigmasterol, Clerosterol, Δ7-avenasterol | Anti-inflammatory | |

| Extremophiles | Plants from arid regions, high-altitude flora | To be explored | Potential for unique enzymatic and metabolic pathways yielding novel structures |

Experimental Protocols: A Roadmap from Plant to Pure Compound

The journey from a raw plant sample to a purified, characterized bioactive sterol involves a multi-step process. The following sections detail the key experimental protocols.

Extraction: Liberating the Sterols

The initial step involves extracting the crude lipid fraction containing the sterols from the plant matrix. The choice of method depends on the nature of the plant material, the polarity of the target sterols, and the desired scale of extraction.

Supercritical Fluid Extraction (SFE) with CO₂: A Green and Efficient Method

Supercritical CO₂ extraction is a highly efficient and environmentally friendly technique for extracting lipophilic compounds like sterols.

-

Apparatus: Supercritical Fluid Extractor.

-

Procedure:

-

Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Pack the ground material into the extraction vessel.

-

Set the extraction parameters. Optimal conditions for phytosterol extraction are often found around a temperature of 40°C and a pressure of 350 bar.

-

Introduce supercritical CO₂ into the vessel. The CO₂ acts as a solvent, dissolving the sterols.

-

To enhance the extraction of more polar sterols, a co-solvent such as ethanol (B145695) (typically 5-10%) can be added to the CO₂ stream.

-

The CO₂-sterol mixture is then passed into a separator, where the pressure is reduced, causing the CO₂ to return to its gaseous state and the sterols to precipitate.

-

Collect the extracted sterol-rich fraction.

-

Conventional Extraction Methods

-

Soxhlet Extraction: This classic method involves continuous extraction with an organic solvent (e.g., hexane, ethanol) in a specialized apparatus. While effective, it can be time-consuming and uses large volumes of solvent.

-

Maceration: This simple technique involves soaking the plant material in a solvent for a prolonged period. It is a cost-effective method suitable for preliminary screening.

-

Saponification: For samples rich in steryl esters, a saponification step using an alcoholic solution of a strong base (e.g., KOH) is often employed to hydrolyze the esters and liberate the free sterols.

Isolation and Purification: Achieving High Purity

The crude extract is a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying the target sterols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of phytosterols.

-

System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD) or UV detector at low wavelengths like 205 nm).

-

Column: Reversed-phase columns, such as C18 or C8, are commonly used.

-

Mobile Phase: A mixture of acetonitrile, methanol (B129727), and water is a common mobile phase for separating a range of sterols. The specific ratio can be optimized for the target compounds.

-

Procedure:

-

Dissolve the extracted sample in a suitable solvent (e.g., a mixture of methanol and chloroform).

-

Inject the sample into the HPLC system.

-

Elute the compounds using the chosen mobile phase in either isocratic or gradient mode.

-

The detector response is used to quantify the sterols based on a calibration curve generated with known standards.

-

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of sterols.

-

Derivatization: Sterols are often derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

GC Separation: The derivatized sterols are separated based on their boiling points and interactions with the GC column.

-

MS Analysis: As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern provides a molecular fingerprint that can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of novel compounds.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Bioactivity Assessment: From In Vitro Assays to Mechanistic Insights

Once a novel sterol is identified and purified, its biological activity must be evaluated.

Anticancer Activity

In Vitro Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., NCI-H460 for lung cancer, HepG2 for liver cancer, MDA-MB-231 for breast cancer) is used.

-

Trypan Blue Exclusion Assay:

-

Culture the cancer cells in a suitable medium.

-

Treat the cells with various concentrations of the purified sterol.

-

After a defined incubation period (e.g., 24-72 hours), harvest the cells.

-

Mix the cell suspension with trypan blue dye. Viable cells exclude the dye, while dead cells are stained blue.

-

Count the number of viable and non-viable cells using a hemocytometer to determine the percentage of cell death.

-

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 2: Anticancer Activity of Selected Plant-Derived Compounds

| Compound/Extract | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone (from A. bracteosum) | NCI-H460 (Lung) | 4.57 ± 0.32 | [1] |

| 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone (from A. bracteosum) | HepG2 (Liver) | 5.67 ± 0.09 | [1] |

| Ursolic Acid (from A. bracteosum) | NCI-H460 (Lung) | 13.05 ± 0.55 | [1] |

| Ursolic Acid (from A. bracteosum) | HepG2 (Liver) | 10.00 ± 0.16 | [1] |

Anti-inflammatory Activity

In Vitro Co-culture Model of Intestinal Inflammation

-

Cell Lines: Caco-2 (human intestinal epithelial cells) and RAW264.7 (macrophage-like cells).

-

Procedure:

-

Culture Caco-2 cells on a permeable support in the apical chamber of a Transwell system, and RAW264.7 cells in the basolateral chamber.

-

Treat the apical Caco-2 cells with the test sterol.

-

Induce inflammation in the basolateral RAW264.7 cells with lipopolysaccharide (LPS).

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-6) in the culture medium using ELISA.

-

Visualizing the Process and Pathways

Understanding the workflow and the molecular mechanisms of action is crucial for drug development.

Caption: A generalized workflow for the identification of novel bioactive sterols.

Many bioactive compounds, including sterols, exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.

References

An In-depth Technical Guide to the Initial Cytotoxicity Screening of Plant-Derived Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for conducting initial cytotoxicity screenings of plant-derived steroids. Plant-derived natural products, particularly steroids, represent a vast and structurally diverse source of potential therapeutic agents.[1] An essential first step in the drug discovery pipeline is to evaluate their cytotoxic potential, which is the ability of a compound to be toxic to cells.[2] This guide details standardized assays, data interpretation, and the underlying cellular mechanisms relevant to this screening process.

Core Concepts in Cytotoxicity Screening

The primary goal of initial screening is to identify and characterize the cytotoxic effects of novel compounds. This involves determining the concentration at which a compound exhibits toxicity against various cancer cell lines and understanding the mode of cell death.

-

Cytotoxicity: This refers to the quality of being toxic to cells. In cancer research, the aim is to find compounds that are selectively cytotoxic to cancer cells while sparing normal, healthy cells.[3]

-

IC50 (Half-maximal Inhibitory Concentration): This is the most common metric used to quantify a compound's cytotoxicity. It represents the concentration of a substance that is required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency.[2][4]

-

Cell Lines: A diverse panel of cancer cell lines is crucial for initial screening to assess the breadth and specificity of a compound's activity.[5][6] The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) that is widely used for this purpose.[2][6] The choice of cell lines should represent different tumor types, such as breast (e.g., MCF-7), lung (e.g., A549), and leukemia (e.g., HL-60).[2][7]

Data Presentation: Cytotoxicity of Plant-Derived Steroids

The following table summarizes the cytotoxic activity (IC50 values) of various plant-derived steroids against a selection of human cancer cell lines.

| Plant Source | Steroid Compound/Class | Cancer Cell Line | IC50 Value | Reference |

| Aglaia argentea | β-Sitosterol | P-388 (Murine Leukemia) | 12.45 ± 0.05 µg/mL | [8] |

| Aglaia pachyphylla | Aglaiasterol B | MCF-7 (Breast Cancer) | 228 µM | [9] |

| Aglaia pachyphylla | Aglaian A and B | MCF-7 (Breast Cancer) | 50 µM | [9] |

| Paris vietnamensis | Steroidal Glycosides | SK-LU-1 (Lung Cancer) | 1.07 - 4.37 µM | [10] |

| Paris vietnamensis | Steroidal Glycosides | HeLa (Cervical Cancer) | 1.07 - 4.37 µM | [10] |

| Paris quadrifolia | Pennogenyl Saponins | HL-60 (Leukemia) | 1.0 - 3.2 µM | [10] |

| Emmenopterys henryi | Pregnane (B1235032) Derivatives | A-549 (Lung Cancer) | 3.11 - 20.12 µM | [7] |

| Emmenopterys henryi | Pregnane Derivatives | SW-480 (Colon Cancer) | 3.11 - 20.12 µM | [7] |

Experimental Workflow and Signaling Pathways

Visualizing the Screening Process

A logical workflow is essential for systematic screening. The process begins with the preparation of the plant extract and culminates in the determination of cytotoxic activity and mechanistic insights.

Caption: General experimental workflow for cytotoxicity screening.

Visualizing a Key Mechanism: Apoptosis Signaling

Many cytotoxic compounds induce programmed cell death, or apoptosis. Understanding whether a compound activates apoptotic pathways is a critical step in characterizing its mechanism of action. Apoptosis is primarily regulated by two interconnected signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[11][12]

Caption: Simplified overview of apoptosis signaling pathways.

Detailed Experimental Protocols

The following are detailed protocols for common cytotoxicity assays. It is crucial to include appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[13][14]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[15]

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)[14][15]

-

96-well cell culture plates

-

Human cancer cell lines

-

Complete culture medium

-

Microplate reader (absorbance at 570 nm)[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of culture medium.[14][15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14][16]

-

Compound Treatment: Prepare serial dilutions of the plant-derived steroid extract. Remove the old medium from the wells and add 200 µL of fresh medium containing the different concentrations of the extract.[14] Include vehicle-only controls (e.g., DMSO).[16]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14][15]

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Note: Some plant extracts can interfere with the MTT reagent, leading to false-positive results. It is advisable to run a cell-free control to check for any direct reduction of MTT by the extract itself.[15]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17] Loss of cell membrane integrity results in the leakage of this stable cytosolic enzyme.[18][19]

Materials:

-

Commercially available LDH cytotoxicity assay kit (contains substrate mix, assay buffer, stop solution)[19]

-

96-well cell culture plates

-

Human cancer cell lines

-

Complete culture medium

-

Microplate reader (absorbance at ~490 nm)[18]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

-

LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[18]

-

Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[18]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

-

Stop Reaction: Add the stop solution provided in the kit to each well.[19]

-

Absorbance Measurement: Measure the absorbance at ~490 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells and the low and high controls, according to the manufacturer's formula.

Apoptosis Assays

If a compound shows significant cytotoxicity, follow-up assays can elucidate the mechanism of cell death. Apoptosis is a common mechanism for anticancer agents.[11][20]

-

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Co-staining with a viability dye like propidium (B1200493) iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, typically analyzed via flow cytometry.[21]

-

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -8, -9).[21] Specific assays can measure the activity of these key enzymes. These assays often use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by an active caspase releases the reporter, generating a measurable signal that is proportional to caspase activity.[21]

References

- 1. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 3. dovepress.com [dovepress.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenoids and steroids with cytotoxic activity from Emmenopterys henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biochemjournal.com [biochemjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptosis Assays [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 3,7,16-Trihydroxystigmast-5-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for 3,7,16-Trihydroxystigmast-5-ene derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Stigmasterol (B192456), a widely available plant sterol, serves as a versatile starting material for the synthesis of various steroidal compounds with potential therapeutic applications.[1] Polyhydroxylated steroids, in particular, have garnered significant interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3] This document outlines a proposed synthetic pathway for 3,7,16-Trihydroxystigmast-5-ene, a trihydroxylated derivative of stigmasterol, and explores its potential as a therapeutic agent. The protocols provided are based on established methodologies for steroid modifications.

Synthesis of 3,7,16-Trihydroxystigmast-5-ene Derivatives

A plausible synthetic route to 3,7,16-Trihydroxystigmast-5-ene (a representative derivative) starting from stigmasterol is outlined below. The strategy involves a three-stage process: protection of the C-3 hydroxyl group, introduction of a hydroxyl group at C-7 via allylic oxidation and reduction, and regioselective hydroxylation at the C-16 position, likely through microbial transformation.

Experimental Protocols

Protocol 1: Protection of Stigmasterol (Acetylation)

This protocol describes the protection of the 3β-hydroxyl group of stigmasterol by acetylation.

Materials:

-

Stigmasterol

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve stigmasterol (1.0 eq) in a minimal amount of pyridine under a nitrogen atmosphere.

-

Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield stigmasterol acetate.[4]

Protocol 2: Allylic Oxidation and Reduction for 7-Hydroxylation

This two-step protocol details the introduction of a hydroxyl group at the C-7 position.

Step 1: Allylic Oxidation to 7-Oxo Intermediate [4] Materials:

-

Stigmasterol acetate

-

Chromium trioxide (CrO₃)

-

Dichloromethane (DCM), anhydrous

-

Celite

-

Ethyl acetate

Procedure:

-

Suspend chromium trioxide (15 eq) in anhydrous DCM and cool to -20 °C.

-

Add 3,5-dimethylpyrazole (15 eq) in one portion and stir for 30 minutes.

-

Add a solution of stigmasterol acetate (1.0 eq) in DCM to the mixture.

-

Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours, followed by stirring for an additional 36 hours.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the 7-oxo-stigmasterol acetate.

Step 2: Reduction to 7-Hydroxy Intermediate [4] Materials:

-

7-Oxo-stigmasterol acetate

-

Methanol

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl acetate

-

Water

Procedure:

-

Suspend 7-oxo-stigmasterol acetate (1.0 eq) and cerium(III) chloride heptahydrate (1.5 eq) in methanol.

-

Stir the suspension at room temperature for 15 minutes.

-

Add sodium borohydride (3.3 eq) portion-wise to the mixture.

-

Stir the reaction at room temperature for 72 hours.

-

Partition the reaction mixture between ethyl acetate and water.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 7-hydroxy-stigmasterol acetate.

Protocol 3: Microbial C-16α Hydroxylation

This protocol describes a general method for the microbial hydroxylation of the steroid nucleus at the C-16 position using a suitable microorganism, such as Streptomyces griseus expressing a specific cytochrome P450 enzyme.[5]

Materials:

-

7-Hydroxy-stigmasterol acetate

-

Culture of Streptomyces griseus (or a recombinant E. coli expressing CYP154C3)

-

Appropriate fermentation medium (e.g., containing glucose, yeast extract, peptone)

-

Substrate solvent (e.g., dimethylformamide - DMF)

-

Ethyl acetate for extraction

Procedure:

-

Prepare a seed culture of the selected microorganism in a suitable liquid medium and incubate at 28-30 °C with shaking for 24-48 hours.

-

Inoculate the production medium with the seed culture.

-

After an initial growth phase (e.g., 24 hours), add the 7-hydroxy-stigmasterol acetate substrate, dissolved in a minimal amount of DMF, to the culture.

-

Continue the fermentation for 3-5 days, monitoring the biotransformation by TLC or HPLC analysis of small aliquots of the culture extract.

-

After the reaction is complete, harvest the culture broth and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the hydroxylated product by silica gel column chromatography.

Protocol 4: Deprotection of the 3-Hydroxyl Group

This final step removes the acetyl protecting group to yield the target triol.

Materials:

-

3-O-Acetyl-7,16-dihydroxystigmast-5-ene

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the acetylated triol in methanol.

-

Add an aqueous solution of potassium carbonate.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 3,7,16-Trihydroxystigmast-5-ene, by column chromatography.

Potential Biological Activities and Applications

Cytotoxic Activity: Many polyhydroxylated steroids isolated from marine organisms have demonstrated significant cytotoxicity against various cancer cell lines.[2][6] Stigmasterol derivatives have also shown improved cytotoxic activity compared to the parent compound against breast cancer cells.[7][8] The introduction of multiple hydroxyl groups can enhance the interaction of the steroid with biological targets, potentially leading to apoptosis or cell cycle arrest in cancer cells.

Anti-inflammatory Activity: Phytosterols (B1254722), including stigmasterol and its derivatives, are known to possess anti-inflammatory properties.[9][10] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9] Polyhydroxylated steroids from marine sources have also been shown to suppress the inflammatory response in neutrophils.[11]

Other Potential Activities: Oxidized derivatives of stigmasterol have been reported to interact with estrogen receptors, suggesting potential applications in hormone-dependent conditions.[12] Furthermore, various steroids exhibit a broad range of other activities, including antimicrobial and immunomodulatory effects.[7][13]

Data Presentation

The following tables summarize representative quantitative data for the biological activities of related polyhydroxylated steroids and stigmasterol derivatives.

Table 1: Cytotoxic Activity of Representative Polyhydroxylated Steroids

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| (22E,24R)-7β-acetoxy-24-methyl-cholesta-5,22-dien-3β,19-diol | MCF-7 (Breast Cancer) | 8.4 | [6] |

| (22E,24R)-7β-acetoxy-24-methyl-cholesta-5,22-dien-3β,19-diol | NCI-H1299 (Lung Cancer) | 15.1 | [6] |

| Polyhydroxylated Steroid 2 | K562 (Leukemia) | 10.3 | [2] |

| Polyhydroxylated Steroid 6 | HL-60 (Leukemia) | 8.5 | [2] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | 21.92 | [8] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | 16.82 | [8] |

Table 2: Anti-inflammatory Activity of a Representative Polyhydroxylated Steroid

| Compound | Assay | IC₅₀ (µM) | Reference |

| Polyhydroxylated Steroid 1 | Superoxide anion generation in fMLP/CB-stimulated neutrophils | 2.5 ± 0.5 | [11] |

| Polyhydroxylated Steroid 1 | Elastase release in fMLP/CB-stimulated neutrophils | 4.6 ± 0.9 | [11] |

Signaling Pathway Visualization

The anti-inflammatory effects of many phytosterols are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a 3,7,16-Trihydroxystigmast-5-ene derivative.

Conclusion

The synthetic protocols and biological insights provided in these application notes offer a foundational framework for the investigation of 3,7,16-Trihydroxystigmast-5-ene derivatives as potential therapeutic agents. The proposed synthetic route leverages established chemical and biotechnological methods to access this novel class of compounds. Preliminary analysis based on related structures suggests that these derivatives may exhibit promising cytotoxic and anti-inflammatory activities, warranting further investigation into their specific mechanisms of action and therapeutic potential.

References

- 1. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyhydroxylated Steroids from the South China Sea Soft Coral Sarcophyton sp. and Their Cytotoxic and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Cytotoxic evaluation of new polyhydroxylated steroids from the Red Sea soft coral Litophyton mollis (Macfadyen, 1936) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Polyoxygenated Steroids from the Soft Coral Lobophytum michaelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidation products of stigmasterol interfere with the action of the female sex hormone 17beta-estradiol in cultured human breast and endometrium cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 3,7,16-Trihydroxystigmast-5-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction